Azithromycin B

Description

Properties

IUPAC Name |

(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H72N2O11/c1-15-28-22(4)30(41)25(7)40(13)19-20(2)17-37(9,45)34(51-36-31(42)27(39(11)12)16-21(3)47-36)23(5)32(24(6)35(44)49-28)50-29-18-38(10,46-14)33(43)26(8)48-29/h20-34,36,41-43,45H,15-19H2,1-14H3/t20-,21-,22+,23+,24-,25-,26+,27+,28-,29+,30+,31-,32+,33+,34-,36+,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYIGHZCRVMHAK-VINPOOLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H72N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184807 | |

| Record name | Azithromycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

733.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307974-61-4 | |

| Record name | Azithromycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307974614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azithromycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZITHROMYCIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59DVP7BUWJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Azithromycin B?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a widely prescribed macrolide antibiotic, is a semi-synthetic derivative of erythromycin. During its synthesis and storage, various related substances and impurities can be formed. One such critical impurity is Azithromycin B, also known by its chemical name 3''-Deoxyazithromycin and as Azithromycin Impurity B in pharmacopeias. The presence and quantity of this impurity are crucial quality attributes of azithromycin active pharmaceutical ingredient (API) and finished drug products, as impurities can potentially impact the safety and efficacy of the medication.

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound. It is intended to be a valuable resource for researchers, analytical scientists, and professionals involved in the development, manufacturing, and quality control of azithromycin.

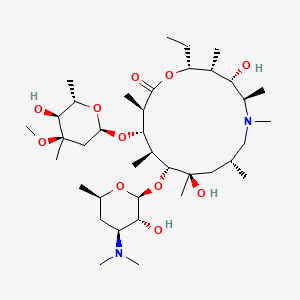

Chemical Structure and Identification

This compound is structurally very similar to azithromycin, with the key difference being the absence of a hydroxyl group at the 3''-position of the desosamine sugar moiety.

Chemical Name: (2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

Synonyms: Azithromycin Impurity B, 3-Deoxyazithromycin, 3-Deshydroxy Azithromycin

Molecular Formula: C₃₈H₇₂N₂O₁₁

Image of the Chemical Structure of this compound:

Caption: Chemical structure representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the development of analytical methods and for understanding the behavior of the impurity.

| Property | Value | Reference |

| Molecular Weight | 732.99 g/mol | [1][2] |

| CAS Number | 307974-61-4 | [1][2] |

| Appearance | Off-White to Yellow Solid | [3][4] |

| Melting Point | 98-102 °C | [1][5] |

| Boiling Point (Predicted) | 795.6 ± 60.0 °C | [5] |

| Density (Predicted) | 1.15 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 13.50 ± 0.70 | [5] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, and DMSO | [4] |

Formation of this compound

This compound is primarily formed as a degradation product of azithromycin. Understanding the pathways of its formation is critical for developing stable formulations and establishing appropriate storage conditions.

Degradation Pathway

The formation of this compound from azithromycin can occur under various stress conditions, particularly acidic hydrolysis. The acidic environment can lead to the cleavage of the glycosidic bond of the cladinose sugar, followed by other rearrangements, although the specific mechanism for the deoxygenation at the 3''-position is complex. Forced degradation studies are instrumental in elucidating these pathways.

Caption: Simplified degradation pathway of Azithromycin to this compound.

Experimental Protocols

Accurate and precise analytical methods are essential for the detection and quantification of this compound in drug substances and products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To separate, identify, and quantify this compound from Azithromycin and other related impurities.

Instrumentation:

-

HPLC system with a UV or electrochemical detector.

-

Chromatographic data system for data acquisition and processing.

Chromatographic Conditions (Example):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Anhydrous dibasic sodium phosphate buffer (pH adjusted to 8.9).

-

Mobile Phase B: Methanol and Acetonitrile mixture.

-

Gradient Elution: A time-programmed gradient elution is typically used to achieve optimal separation of all impurities.

-

Flow Rate: 0.9 mL/min.

-

Column Temperature: 55 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

Preparation of Solutions:

-

Standard Solution: Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases).

-

Sample Solution: Accurately weigh and dissolve the azithromycin sample in the diluent to a known concentration.

-

System Suitability Solution: A solution containing azithromycin and known impurities, including this compound, is used to verify the performance of the chromatographic system.

Method Validation: The analytical method should be validated according to ICH guidelines, including an assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Synthesis of this compound

A detailed, publicly available, step-by-step synthetic protocol for the preparation of this compound as a reference standard is not readily found in the scientific literature. It is often generated through the controlled degradation of azithromycin followed by purification, or through multi-step organic synthesis. Commercial suppliers of pharmaceutical reference standards are the primary source for highly purified this compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical sample.

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

This compound is a key impurity of azithromycin that requires careful monitoring and control. This technical guide has provided a comprehensive overview of its chemical structure, properties, and analytical considerations. A thorough understanding of this impurity is paramount for ensuring the quality, safety, and efficacy of azithromycin-containing pharmaceutical products. For further detailed spectral data and synthesis protocols, it is recommended to consult the documentation provided by suppliers of certified reference standards.

References

- 1. Azithromycin impurity B | 307974-61-4 | FA63630 [biosynth.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. AZITHROMYCIN IMPURITY B | 307974-61-4 [amp.chemicalbook.com]

- 4. AZITHROMYCIN IMPURITY B | 307974-61-4 [amp.chemicalbook.com]

- 5. AZITHROMYCIN IMPURITY B | 307974-61-4 [amp.chemicalbook.com]

Synthesis and Characterization of Azithromycin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Azithromycin B, a known process-related impurity and degradation product of the macrolide antibiotic Azithromycin. This compound, chemically known as 3-Deoxyazithromycin, is monitored and controlled during the manufacturing of Azithromycin to ensure the final drug product's quality, safety, and efficacy. This document outlines the synthetic pathways, detailed experimental protocols for its characterization, and relevant quantitative data.

Introduction to this compound

This compound is structurally similar to Azithromycin, differing by the absence of a hydroxyl group at the 3-position of the aglycone ring. Its presence in the final active pharmaceutical ingredient (API) is typically a result of specific conditions during the synthesis or degradation of Azithromycin. Understanding its formation and having robust analytical methods for its detection and quantification are crucial for pharmaceutical quality control.

Chemical Structure:

-

Azithromycin A: C₃₈H₇₂N₂O₁₂

-

This compound (3-Deoxyazithromycin): C₃₈H₇₂N₂O₁₁

Synthesis of this compound

A direct and optimized synthetic route for this compound is not extensively reported in publicly available literature, as it is primarily considered an impurity. Its formation is often a result of side reactions or degradation during the synthesis of Azithromycin A from Erythromycin A. One plausible pathway for its formation involves the reduction of an intermediate where the 3-hydroxyl group is either eliminated or protected and subsequently removed.

Additionally, forced degradation studies of Azithromycin under certain stress conditions, such as acidic or thermal stress, can lead to the formation of this compound.[1] The following proposed synthesis is based on a modification of the standard Azithromycin synthesis, aiming to favor the formation of the 3-deoxy derivative.

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Synthesis of Crude Azithromycin Containing this compound

This protocol is a modification of the standard Azithromycin synthesis, with conditions adjusted to potentially increase the yield of this compound.

Materials: Erythromycin A, hydroxylamine hydrochloride, sodium bicarbonate, p-toluenesulfonyl chloride, a reducing agent (e.g., sodium borohydride or catalytic hydrogenation), formaldehyde, formic acid, and appropriate solvents (e.g., methanol, ethanol, chloroform).

Procedure:

-

Oximation of Erythromycin A: Dissolve Erythromycin A in a suitable solvent and react it with hydroxylamine hydrochloride in the presence of a base to form Erythromycin A oxime.

-

Beckmann Rearrangement: Treat the Erythromycin A oxime with p-toluenesulfonyl chloride to induce a Beckmann rearrangement, leading to the expansion of the macrolide ring and the formation of an imino ether intermediate.

-

Reduction and Deoxygenation: This step is critical for the formation of this compound. The imino ether is subjected to reduction. The choice of reducing agent and reaction conditions (temperature, pressure, catalyst) can influence the extent of deoxygenation at the 3-position. Catalytic hydrogenation using a palladium or platinum catalyst under specific conditions may favor this side reaction.

-

Reductive N-methylation: The resulting mixture of 9-deoxo-9a-aza-9a-homoerythromycin A and its 3-deoxy analogue is then subjected to reductive N-methylation using formaldehyde and formic acid (Eschweiler-Clarke reaction) to introduce the methyl group on the nitrogen atom of the expanded ring.

Isolation and Purification of this compound

The crude product from the synthesis is a mixture of Azithromycin A, this compound, and other related impurities. This compound can be isolated and purified using preparative high-performance liquid chromatography (HPLC).

Protocol:

-

Column: A preparative reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium acetate or phosphate buffer) at a slightly alkaline pH.

-

Detection: UV detection at a low wavelength (e.g., 210-215 nm).

-

Procedure: Dissolve the crude mixture in the mobile phase, filter, and inject onto the preparative HPLC system. Collect the fraction corresponding to the retention time of this compound. The collected fractions are then pooled, and the solvent is evaporated to yield purified this compound.

Characterization of this compound

Purpose: To determine the purity of isolated this compound and for quantification.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1 M KH₂PO₄ buffer (pH 6.5) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 40 °C |

Quantitative Data from a Representative HPLC Method:

| Parameter | Value | Reference |

| Linearity Range | 1.0 - 50.0 µg/mL | [2] |

| Correlation Coefficient (r²) | > 0.995 | [2] |

| Limit of Detection (LOD) | 14.40 ng/mL | [2] |

| Limit of Quantification (LOQ) | 43.66 ng/mL | [2] |

| Accuracy (% Recovery) | 98.5 - 101.5% | [2] |

| Precision (RSD) | < 2% | [2] |

Purpose: For structural confirmation and sensitive quantification.

Protocol:

-

Chromatography: Utilize a similar HPLC method as described above, but with a mass spectrometry-compatible mobile phase (e.g., using ammonium formate or acetate as the buffer).

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Precursor Ion (m/z): 733.5 [M+H]⁺ for this compound.

-

Product Ions: Fragmentation of the precursor ion will yield characteristic product ions. For macrolides, common fragmentation involves the loss of the sugar moieties.

-

Expected Fragmentation Pathway:

Caption: Proposed MS/MS fragmentation pathway for this compound.

Purpose: To elucidate the detailed chemical structure of this compound.

Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Spectrometers: ¹H NMR (e.g., 400 or 600 MHz) and ¹³C NMR (e.g., 100 or 150 MHz).

-

Experiments: In addition to standard 1D spectra, 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals.

Expected Spectral Features: The key difference in the NMR spectra of this compound compared to Azithromycin A will be the absence of the signal corresponding to the hydroxyl group at the 3-position and the appearance of a signal for a methylene group (CH₂) at this position.

Representative NMR Data (Predicted based on Azithromycin A data):

| Nucleus | Azithromycin A (ppm) | This compound (Predicted ppm) |

| ¹H (H-3) | ~4.3 (m) | ~1.5-1.8 (m) |

| ¹³C (C-3) | ~78 | ~35-40 |

Purpose: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: KBr pellet method or as a thin film.

-

Expected Bands: The FT-IR spectrum of this compound will be very similar to that of Azithromycin A, showing characteristic absorptions for O-H stretching (from the remaining hydroxyl groups), C-H stretching, C=O stretching (lactone), and C-O stretching. The primary difference would be a potential change in the broadness or position of the O-H stretching band due to the absence of one hydroxyl group.

Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 | O-H stretching |

| ~2970 | C-H stretching |

| ~1720 | C=O stretching (lactone) |

| ~1170 | C-O stretching |

Conclusion

This guide provides a foundational understanding of the synthesis and characterization of this compound. While it is primarily an impurity, its isolation and characterization are vital for the development of robust analytical methods for quality control in the pharmaceutical industry. The provided protocols and data serve as a valuable resource for researchers and professionals in drug development and manufacturing. Further research into targeted synthetic routes for this compound could aid in the preparation of analytical standards and facilitate more in-depth toxicological and pharmacological studies.

References

Physicochemical Properties of Azithromycin Impurity B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azithromycin, a widely prescribed macrolide antibiotic, is a semi-synthetic derivative of erythromycin. During its synthesis and storage, various impurities can emerge, potentially impacting its efficacy and safety. Azithromycin impurity B, also known as 3-Deoxyazithromycin or Azithromycin B, is a recognized impurity listed in pharmacopeias.[1][2][3] A thorough understanding of its physicochemical properties is crucial for the development of robust analytical methods for detection and quantification, ensuring the quality and safety of azithromycin drug products. This technical guide provides a comprehensive overview of the known physicochemical characteristics of Azithromycin impurity B, detailed experimental protocols for its analysis, and a logical workflow for its identification and characterization.

Physicochemical Properties

Azithromycin impurity B is a synthetic heterocycle that can be identified and quantified using various chromatographic and spectroscopic methods.[4][5] Its fundamental properties are summarized below.

Table 1: Summary of Physicochemical Data for Azithromycin Impurity B

| Property | Value | Source(s) |

| Chemical Name | (2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-13-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-1-oxa-6-azacyclopentadecan-15-one | [1] |

| Synonyms | 3-Deoxyazithromycin, this compound | [1][2][3] |

| CAS Number | 307974-61-4 | [2][4] |

| Molecular Formula | C38H72N2O11 | [2][4] |

| Molecular Weight | 732.99 g/mol | [2][4] |

| Appearance | Off-White to Yellow Solid | [] |

| Melting Point | 98 °C; 98-102 °C | [4][7] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO, and Methanol. | [8] |

| Storage | Store at < -15°C in a well-closed container. | [4] |

Experimental Protocols

Accurate determination of the physicochemical properties of Azithromycin impurity B is essential for its proper identification and control. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from established protocols for the analysis of azithromycin and its impurities.[8][9][10][11]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient mixture of an aqueous phase and an organic phase.

-

Column Temperature: 55 °C.[9]

-

Flow Rate: 0.9 mL/min.[9]

-

Sample Preparation:

-

Accurately weigh and dissolve the Azithromycin impurity B reference standard in the mobile phase to prepare a stock solution.

-

Prepare working standards by diluting the stock solution to appropriate concentrations.

-

Dissolve the test sample containing azithromycin in the mobile phase.

-

Filter all solutions through a 0.45 µm filter before injection.

-

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the standard and sample solutions.

-

Run the gradient program to separate the impurities.

-

Identify the Azithromycin impurity B peak by comparing its retention time with that of the reference standard.

-

Quantify the impurity based on the peak area response.

-

Melting Point Determination

The capillary method is a standard pharmacopeial technique for determining the melting point of solid crystalline substances.[2][4][12][13]

-

Instrumentation: A calibrated melting point apparatus.

-

Sample Preparation:

-

Ensure the Azithromycin impurity B sample is a fine, dry powder.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

-

Procedure:

-

Place the capillary tube in the heating block of the apparatus.

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). The range between these two temperatures is the melting range. For a pure substance, this range is typically narrow.

-

pKa Determination by Potentiometric Titration

This is a common method for determining the dissociation constant of ionizable compounds.[14]

-

Instrumentation: A calibrated pH meter with a suitable electrode and a magnetic stirrer.

-

Reagents:

-

Standardized 0.1 M hydrochloric acid (HCl).

-

Standardized 0.1 M sodium hydroxide (NaOH).

-

High-purity water.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of Azithromycin impurity B in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).

-

-

Procedure:

-

Place the sample solution in a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and allow the reading to stabilize.

-

Slowly add small, known volumes of the titrant (either HCl or NaOH, depending on the expected pKa) to the solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH changes significantly and then begins to level off again.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Spectral Data

Detailed spectral analysis is essential for the unequivocal identification and structural elucidation of Azithromycin impurity B. Commercial suppliers of the reference standard typically provide a comprehensive data package.[][13][15][16]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which aids in structural confirmation.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic absorption of infrared radiation.[17][18]

Due to the proprietary nature of this data, the actual spectra are not publicly available. Researchers should refer to the Certificate of Analysis provided with the reference standard for this information.

Logical Workflow for Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of Azithromycin impurity B in a drug substance or product.

References

- 1. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. clearsynth.com [clearsynth.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. Azithromycin impurity B | 307974-61-4 | FA63630 [biosynth.com]

- 7. AZITHROMYCIN IMPURITY B | 307974-61-4 [amp.chemicalbook.com]

- 8. dspace.ceu.es [dspace.ceu.es]

- 9. thinksrs.com [thinksrs.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Melting Point Test - Protheragen [protheragen.ai]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. synthinkchemicals.com [synthinkchemicals.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. researchgate.net [researchgate.net]

- 18. scielo.pt [scielo.pt]

The Genesis of an Azalide: A Technical Guide to the Origin and Formation Pathways of Azithromycin and Azithromycin B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azithromycin, a prominent member of the azalide class of macrolide antibiotics, is a cornerstone in the treatment of various bacterial infections. Its origin is a fascinating interplay of microbial biosynthesis and subsequent chemical transformation. This technical guide provides an in-depth exploration of the formation pathways of Azithromycin and its related substance, Azithromycin B. It delineates the biosynthetic cascade leading to the precursor molecule, Erythromycin A, produced by the bacterium Saccharopolyspora erythraea, and meticulously details the semi-synthetic chemical processes that convert Erythromycin A into Azithromycin. This document includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in drug discovery and development.

Biological Origin: The Biosynthesis of Erythromycin A

The journey to Azithromycin begins with the microbial production of its direct precursor, Erythromycin A. This complex macrolide is a secondary metabolite produced by the Gram-positive bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythreus).[1] The biosynthesis is an intricate process orchestrated by a series of enzymes encoded by the ery gene cluster.

Core Macrolactone Assembly

The aglycone core of Erythromycin, 6-deoxyerythronolide B, is assembled by a modular polyketide synthase (PKS) known as 6-dEB synthase (DEBS).[2] This large enzymatic complex catalyzes the sequential condensation of one propionyl-CoA starter unit and six methylmalonyl-CoA extender units.[3]

Post-PKS Modifications and Glycosylation

Following the assembly of the macrolactone ring, a series of post-PKS modifications occur to yield Erythromycin A. A key enzyme, P450eryF, a cytochrome P450 hydroxylase, catalyzes the hydroxylation of 6-deoxyerythronolide B at the C-6 position to form erythronolide B.[4] Subsequently, two deoxy sugars, L-cladinose and D-desosamine, are synthesized and attached to the erythronolide B core by glycosyltransferases.[3]

Experimental Protocol: Fermentation of Saccharopolyspora erythraea for Erythromycin A Production

This protocol outlines a typical lab-scale fermentation process for the production of Erythromycin A.

1. Inoculum Development:

-

A culture of Saccharopolyspora erythraea is grown on a suitable agar medium for sporulation.

-

A spore suspension is used to inoculate a seed culture medium.

-

The seed culture is incubated for 48-72 hours at 28-34°C with shaking.[5]

2. Fermentation:

-

The seed culture is transferred to a larger fermentation vessel containing a production medium rich in carbon and nitrogen sources (e.g., soybean meal, corn starch).[6][7]

-

The fermentation is carried out for 6-7 days at a controlled temperature (e.g., 34°C) and pH, with continuous aeration and agitation.[5][]

-

Propanol can be added as a precursor to propionyl-CoA to potentially enhance the yield.

3. Isolation and Purification:

-

The fermentation broth is harvested and the mycelium is separated by filtration or centrifugation.

-

The pH of the filtered broth is adjusted to alkaline (pH 9.5-10) to ensure Erythromycin is in its base form.[6]

-

The Erythromycin base is extracted using an organic solvent such as amyl acetate or methyl isobutyl ketone.[6]

-

The organic extract is then back-extracted into an acidic aqueous solution (pH ~5).

-

The pH of the aqueous solution is again raised to precipitate the Erythromycin base, which is then collected and dried.[6]

-

Further purification can be achieved by recrystallization from a suitable solvent system like aqueous acetone or ethanol.[6]

Table 1: Quantitative Parameters for Erythromycin A Fermentation

| Parameter | Value/Range | Reference |

| Incubation Temperature | 28 - 34 °C | [5] |

| Fermentation Time | 6 - 7 days | [5] |

| Seed Culture Incubation | 48 - 72 hours | [5] |

| Typical Yield | 1125.66 mg/L (engineered strain) | [1] |

Chemical Formation Pathway of Azithromycin

Azithromycin is a semi-synthetic derivative of Erythromycin A. The synthesis involves a ring expansion of the 14-membered macrolactone of erythromycin to a 15-membered ring containing a nitrogen atom, thus forming the azalide core. This transformation is achieved through a four-step chemical synthesis.

Step 1: Oximation of Erythromycin A

The first step involves the conversion of the C-9 ketone of Erythromycin A to an oxime.

Experimental Protocol:

-

Erythromycin A is dissolved in a suitable alcohol, such as methanol or isopropanol.[9][10]

-

An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate) or free hydroxylamine is added.[11]

-

The reaction mixture is heated (e.g., 50-60°C) for several hours.[9][11]

-

The product, Erythromycin A oxime, is isolated by adjusting the pH to 10-11 and extracting with an organic solvent like ethyl acetate, followed by evaporation.[11]

Step 2: Beckmann Rearrangement

The Erythromycin A oxime undergoes a Beckmann rearrangement to expand the macrolactone ring.[12][13]

Experimental Protocol:

-

Erythromycin A oxime is dissolved in a solvent such as acetone or a biphasic system of methylene chloride and water.[14]

-

A reagent like p-toluenesulfonyl chloride (TsCl) is added in the presence of a base (e.g., sodium bicarbonate or triethylamine) at a low temperature (e.g., 5°C).[15]

-

The reaction proceeds for a few hours to yield the rearranged imino ether.[15]

-

The product is isolated by extraction and precipitation.

Step 3: Reduction of the Imino Ether

The imino ether intermediate is then reduced to the corresponding secondary amine.

Experimental Protocol:

-

The imino ether is dissolved in a solvent like methanol.

-

A reducing agent, typically sodium borohydride, is added portion-wise at a low temperature (e.g., -10°C to 0°C).[16][17]

-

The reaction is stirred for several hours, after which the solvent is evaporated.

-

The product, 9-deoxo-9a-aza-9a-homoerythromycin A, is isolated by extraction and crystallization.[16]

Step 4: Reductive N-Methylation

The final step is the N-methylation of the secondary amine to yield Azithromycin, commonly achieved via the Eschweiler-Clarke reaction.[12][18]

Experimental Protocol:

-

9-deoxo-9a-aza-9a-homoerythromycin A is dissolved in a solvent such as chloroform or acetone.[19]

-

An excess of formaldehyde and formic acid are added.[12]

-

The mixture is refluxed for several hours.

-

After cooling, the reaction mixture is neutralized with a base, and Azithromycin is extracted with an organic solvent.

-

The final product is purified by crystallization.

Table 2: Quantitative Data for the Chemical Synthesis of Azithromycin

| Reaction Step | Reagents | Typical Yield | Reference |

| Oximation | Hydroxylamine hydrochloride, Sodium bicarbonate, Methanol | 96% | [11] |

| Beckmann Rearrangement | p-Toluenesulfonyl chloride, Acetone/Water | 93% | [15] |

| Reduction | Sodium borohydride, Methanol | ~91.5% (for the amine) | [20] |

| Reductive N-Methylation | Formaldehyde, Formic acid, Chloroform | ~87% (as dihydrate) | [20] |

Formation Pathway of this compound

This compound is a known related substance of Azithromycin, identified as 12-dedeoxyazithromycin.[21] Its formation is generally considered to be a result of side reactions during the semi-synthetic process, likely originating from an impurity in the Erythromycin A starting material or formed during one of the synthetic steps.

The likely precursor for this compound is Erythromycin B, a common co-metabolite produced during the fermentation of S. erythraea.[4] Erythromycin B differs from Erythromycin A by the absence of a hydroxyl group at the C-12 position of the macrolactone ring. If Erythromycin B is carried through the same four-step chemical synthesis as Erythromycin A, the resulting product would be 12-dedeoxyazithromycin, or this compound.

Control over the formation of this compound primarily relies on the purification of the Erythromycin A starting material to remove Erythromycin B before it enters the synthetic pathway. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify Azithromycin and its related substances, including this compound.[5][22][23]

Analytical Methodologies

The analysis of Azithromycin and its related compounds is crucial for quality control. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and robust method.

Experimental Protocol: HPLC Analysis

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 20:80 v/v), isocratic elution.[5]

-

Detector: UV at 210 nm.[5]

-

Column Temperature: 50°C.[5]

-

Injection Volume: 20 µL.[5]

Sample Preparation:

-

A standard solution of Azithromycin is prepared at a known concentration (e.g., 1.0 mg/mL) in the mobile phase.[5]

-

Test samples are prepared similarly.

This method can effectively separate Azithromycin from its impurities, including this compound (12-dedeoxyazithromycin), desosaminylazithromycin, and N-demethylazithromycin.[5]

Conclusion

The origin of Azithromycin is a testament to the power of combining natural product biosynthesis with synthetic chemistry. Its formation begins with the microbial fermentation of Saccharopolyspora erythraea to produce Erythromycin A. This natural product is then subjected to a four-step chemical transformation involving oximation, Beckmann rearrangement, reduction, and reductive N-methylation to yield the final active pharmaceutical ingredient. The related substance, this compound, is primarily formed from the co-fermentation product Erythromycin B, which undergoes the same synthetic pathway. A thorough understanding of these formation pathways, coupled with robust analytical methods, is essential for the efficient production and quality control of this critically important antibiotic.

References

- 1. researchgate.net [researchgate.net]

- 2. Zithromax (Azithromycin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Azithromycin Impurities | SynZeal [synzeal.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US2653899A - Erythromycin, its salts, and method of preparation - Google Patents [patents.google.com]

- 7. Sugaring-out extraction of erythromycin from fermentation broth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. data.epo.org [data.epo.org]

- 10. US5808017A - Process for preparing erythromycin A oxime - Google Patents [patents.google.com]

- 11. ERYTHROMYCIN OXIME synthesis - chemicalbook [chemicalbook.com]

- 12. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 13. Beckmann Rearrangement [organic-chemistry.org]

- 14. Beckmann Rearrangement of Erythromycin A 9(E)-Oxime [journal.bit.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. CN105315316A - Preparation method for azithromycin intermediate - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. synarchive.com [synarchive.com]

- 19. Synthesis, in vitro and in vivo activity of novel 9-deoxo-9a-AZA-9a-homoerythromycin A derivatives; a new class of macrolide antibiotics, the azalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. WO2007015265A2 - A process for preparing 6,9-imino ether - Google Patents [patents.google.com]

- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 22. Analysis of azithromycin and its related compounds by RP-HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. [PDF] Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. | Semantic Scholar [semanticscholar.org]

Navigating the Uncharted Waters of Azithromycin B: A Technical Guide to an Uncharacterized Impurity

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azithromycin, a widely prescribed macrolide antibiotic, is known for its broad-spectrum antibacterial and anti-inflammatory properties. The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide delves into the current, albeit limited, understanding of a specific process impurity, Azithromycin B , also known as 3-Deoxyazithromycin . While comprehensive biological activity data for this impurity remains scarce in publicly available scientific literature, this document aims to provide a foundational understanding for researchers. It will summarize the known characteristics of this compound, extrapolate potential biological activities based on the parent compound, and propose detailed experimental protocols to elucidate its pharmacological and toxicological profile.

Introduction to Azithromycin and its Impurities

Azithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] Beyond its antibacterial effects, azithromycin exhibits significant anti-inflammatory and immunomodulatory activities.[2][3]

Pharmaceutical impurities are substances that exist alongside the API and can arise from the manufacturing process, degradation, or storage. These impurities, even in trace amounts, have the potential to impact the drug's safety and efficacy, potentially reducing antibacterial activity or increasing toxicity.[4]

This compound (3-Deoxyazithromycin): What is Known

This compound is identified as 3-Deoxyazithromycin, a structurally related impurity of azithromycin.[5][6]

Table 1: Physicochemical Properties of this compound (3-Deoxyazithromycin)

| Property | Value | Source |

| Chemical Name | 3-Deoxyazithromycin | [5] |

| Synonyms | Azithromycin Impurity B, 3-Deshydroxy Azithromycin | [5] |

| CAS Number | 307974-61-4 | |

| Molecular Formula | C38H72N2O11 | [6] |

| Molecular Weight | 733.0 g/mol |

Currently, there is a significant lack of publicly available data on the specific biological activities of this compound, including its antimicrobial spectrum, anti-inflammatory potential, or cytotoxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some hazard information, suggesting it may cause allergic skin reactions and respiratory sensitization.[7] However, this does not provide quantitative pharmacological data.

Postulated Biological Activity and Mechanism of Action

Given its structural similarity to azithromycin, it is plausible that this compound may retain some of the biological activities of the parent compound, albeit potentially with altered potency. The "deoxy" modification at the 3-position of the macrolactone ring could influence its binding affinity to the bacterial ribosome or its interaction with host cell targets.

Potential Antimicrobial Activity

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis.[2] It is conceivable that this compound could still bind to the bacterial 50S ribosomal subunit. However, the absence of the hydroxyl group at the 3-position might affect this interaction, potentially leading to reduced or altered antimicrobial activity compared to azithromycin.

Potential Anti-inflammatory and Immunomodulatory Effects

Azithromycin is known to exert anti-inflammatory effects by modulating cytokine production and neutrophil function.[2][3] These effects are thought to be independent of its antimicrobial activity. It is possible that this compound could also possess such properties.

Potential Cytotoxicity

The cytotoxicity of azithromycin itself is generally low, though it can enhance the cytotoxicity of DNA-damaging drugs in cancer cells.[8] The toxicological profile of this compound is largely unknown.

Proposed Experimental Protocols for Characterization

To address the knowledge gap surrounding the biological activity of this compound, a series of in vitro experiments are proposed. The following protocols are based on established methodologies for evaluating macrolide antibiotics.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacterial strains.

Methodology:

-

Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli.

-

Assay Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. c. Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. d. Include a positive control (bacterial suspension without compound) and a negative control (broth only). e. Incubate the plates at 37°C for 18-24 hours. f. The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Comparison: Azithromycin should be run in parallel as a comparator.

Caption: Workflow for Antimicrobial Susceptibility Testing.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic potential of this compound on mammalian cell lines.

Methodology:

-

Cell Lines: A human lung epithelial cell line (e.g., A549) and a human liver cell line (e.g., HepG2).

-

Assay Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay.

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours. c. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin). d. After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. e. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity Assay

Objective: To assess the ability of this compound to modulate the inflammatory response in vitro.

Methodology:

-

Cell Line: A murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

-

Assay Method: Measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by ELISA.

-

Procedure: a. Pre-treat cells with various concentrations of this compound for 1-2 hours. b. Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. c. Include an unstimulated control, an LPS-stimulated control, and a positive control for anti-inflammatory activity (e.g., dexamethasone). d. After 24 hours of incubation, collect the cell culture supernatants. e. Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits. f. Determine the concentration-dependent inhibition of cytokine production by this compound.

Potential Signaling Pathways

Based on the known mechanisms of azithromycin, the following signaling pathways are relevant for investigation in relation to this compound.

Bacterial Protein Synthesis Inhibition

This is the canonical pathway for macrolide antibacterial activity.

Caption: Postulated Mechanism of Bacterial Protein Synthesis Inhibition.

NF-κB Signaling Pathway in Inflammation

Azithromycin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Conclusion and Future Directions

The biological activity of this compound impurity (3-Deoxyazithromycin) is a significant knowledge gap in the pharmaceutical sciences. While direct evidence is lacking, its structural relationship to azithromycin provides a basis for postulating its potential antimicrobial, anti-inflammatory, and cytotoxic properties. The experimental protocols outlined in this guide offer a systematic approach for researchers to characterize this impurity comprehensively. Elucidating the biological profile of this compound is crucial for ensuring the overall safety and efficacy of azithromycin drug products and for advancing our understanding of structure-activity relationships within the macrolide class of antibiotics. Further research in this area is strongly encouraged to fill the existing data void.

References

- 1. droracle.ai [droracle.ai]

- 2. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunomodulatory role of azithromycin: Potential applications to radiation-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Azithromycin enhances the cytotoxicity of DNA‐damaging drugs via lysosomal membrane permeabilization in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C38H72N2O11 | CID 71587690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. antecscientific.com [antecscientific.com]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the pharmacokinetic properties of azithromycin and compares them with its parent compound, erythromycin, and another key derivative, clarithromycin. The information presented herein is intended to support research and development efforts by offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of these critical antibiotics.

Part 1: Comparative Pharmacokinetic Parameters

The clinical efficacy and dosing regimens of macrolide antibiotics are heavily influenced by their distinct pharmacokinetic profiles. Azithromycin, a second-generation macrolide derived from erythromycin, exhibits significant improvements in its pharmacokinetic properties, including a longer half-life and enhanced tissue penetration.[1][2] Clarithromycin, another second-generation macrolide, also presents a more favorable pharmacokinetic profile than erythromycin.[3]

Below is a summary of key pharmacokinetic parameters for azithromycin, clarithromycin, and erythromycin, facilitating a comparative analysis.

| Parameter | Azithromycin | Clarithromycin | Erythromycin |

| Bioavailability (%) | ~37-38%[2][4][5][6] | ~52-55%[3][7] | ~30-65% (ester dependent)[8] |

| Peak Plasma Conc. (Cmax) | 0.4 µg/mL (500 mg dose)[2][5] | 1.01-1.52 mg/L (250 mg dose)[7] | 1.9-3.8 µg/mL (500 mg dose)[9] |

| Time to Peak (Tmax) | 2-2.6 hours[6] | ~2-3 hours[1][3] | ~4 hours (with food)[10] |

| Protein Binding (%) | 7-51% (concentration dependent)[4][5] | Data not specified | ~90%[8] |

| Volume of Distribution (Vd) | ~23 L/kg[2] | Data not specified | Data not specified |

| Elimination Half-life (t½) | ~68 hours[3][4] | 3.3-4.9 hours[7] | 1.5-2.0 hours[8][10] |

| Metabolism | Primarily hepatic (minor)[2][4] | Hepatic (CYP3A4)[7] | Hepatic (CYP3A4)[8][10] |

| Primary Excretion Route | Biliary[2][11] | Renal and Biliary[3][7] | Biliary[8][10] |

Part 2: Detailed Pharmacokinetic Characteristics

Absorption: Azithromycin is rapidly absorbed following oral administration, with an absolute bioavailability of approximately 38%.[4][5] Co-administration with food can increase the peak plasma concentration of the oral suspension by 56%, but the overall extent of absorption (AUC) remains unchanged.[4] In contrast, clarithromycin is well-absorbed with a bioavailability of about 55%, though it undergoes significant first-pass metabolism.[1][3] Erythromycin's absorption is highly variable and formulation-dependent due to its inactivation by gastric acid, necessitating enteric coatings or ester formulations.[8]

Distribution: A hallmark of azithromycin is its extensive and rapid distribution into tissues, resulting in significantly higher concentrations in tissues than in plasma.[5][11] It penetrates a wide range of tissues including the lungs, tonsils, prostate, and skin.[4][5] This is attributed to its large volume of distribution and its remarkable accumulation in phagocytic cells like neutrophils and macrophages, with intracellular to extracellular concentration ratios exceeding 30 after just one hour.[4][12] This targeted delivery to sites of inflammation is a key therapeutic advantage.[4] Clarithromycin also achieves higher concentrations in tissues than in blood.[3]

Tissue Concentrations of Azithromycin:

| Tissue | Concentration | Notes |

| Lung | 8.93 - 18.6 mg/kg | After 500-1000 mg daily doses.[13] |

| Tonsil | >3 mg/kg | After two 250 mg doses.[5] |

| Prostate | >3 mg/kg | After two 250 mg doses.[5] |

| Polymorphonuclear Leukocytes (PMLs) | 14,217 ± 2,810 ng/ml | Total concentration on day 10.[14] |

| Interstitial Space Fluid (Muscle) | 8.7 ± 2.9 ng/ml | Free concentration on day 10.[14] |

Metabolism: Azithromycin undergoes minimal hepatic metabolism and does not significantly interact with the cytochrome P450 enzyme system.[6][15] This contrasts sharply with clarithromycin and erythromycin, which are both metabolized by CYP3A4 enzymes.[7][8] Clarithromycin is converted to an active metabolite, 14-hydroxyclarithromycin, which contributes to its overall antibacterial effect.[1][7] The inhibition of CYP3A4 by erythromycin and to a lesser extent clarithromycin, leads to a higher potential for drug-drug interactions compared to azithromycin.[7][16]

Excretion: The primary route of elimination for azithromycin is biliary excretion of the unchanged drug, with minimal urinary excretion.[11][15] Its long terminal half-life of approximately 68 hours is a result of extensive tissue uptake and subsequent slow release.[4][11] Clarithromycin is eliminated through both renal and hepatic pathways.[7] Erythromycin is also primarily excreted in the bile.[10]

Part 3: Experimental Protocols

The quantification of macrolides in biological matrices is crucial for pharmacokinetic studies. Below are representative methodologies for key experiments.

This protocol provides a general framework for the determination of azithromycin concentrations in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma in a centrifuge tube, add 1 µg of an internal standard (e.g., roxithromycin).[17]

-

Add 80 µL of 1.0 M sodium hydroxide solution.[17]

-

Add 3 mL of a methylene chloride-ethyl acetate mixture (20:80, v/v) and vortex for 3 minutes.[17]

-

Centrifuge the samples at 13,800 x g for 10 minutes.[17]

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[17]

-

Reconstitute the residue in 200 µL of the mobile phase.[17]

2. Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: ACE C18 column (2.1 × 100 mm, 1.7 µm) or equivalent.[18]

-

Mobile Phase: A gradient of 0.1% formic acid in water and a mixture of methanol-acetonitrile (1:1, v/v).[18]

-

Flow Rate: 0.25 mL/min.[18]

-

Injection Volume: 10 µL.[17]

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A tandem mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[18]

-

Detection: Multiple Reaction Monitoring (MRM).[19]

-

MRM Transitions:

-

Optimized MS Parameters:

This protocol outlines a general procedure for assessing the metabolic stability of a compound like azithromycin using HLMs.

1. Incubation Preparation:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (e.g., azithromycin at a concentration of 1-25 µM), and human liver microsomes.[20]

-

The reaction buffer should also contain an enzymatic reaction cofactor system such as NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[20]

2. Incubation Procedure:

-

Pre-incubate the HLM with the buffer and test compound at 37°C with shaking (e.g., 120 rpm).[20]

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

3. Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant for the parent compound and potential metabolites using a validated LC-MS/MS method.

4. Data Analysis:

-

Determine the rate of disappearance of the parent compound to calculate metabolic stability parameters such as intrinsic clearance (CLint).

Part 4: Visualizations

A generalized workflow for conducting a clinical pharmacokinetic study.

Simplified model of azithromycin uptake, lysosomal trapping, and slow efflux from phagocytic cells.

References

- 1. dovepress.com [dovepress.com]

- 2. Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clarithromycin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Clinical pharmacokinetics of clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Erythromycin - Wikipedia [en.wikipedia.org]

- 9. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Characteristics and mechanisms of azithromycin accumulation and efflux in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.asm.org [journals.asm.org]

- 15. ClinPGx [clinpgx.org]

- 16. litfl.com [litfl.com]

- 17. academic.oup.com [academic.oup.com]

- 18. A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Degradation of Azithromycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide details the degradation products and pathways of Azithromycin. The vast majority of available scientific literature refers to "Azithromycin" without specifying the A or B epimer. While Azithromycin A is the primary component in the active pharmaceutical ingredient, information specifically detailing the degradation of Azithromycin B is scarce. The degradation pathways of Azithromycin A and B are expected to be very similar due to their structural resemblance as epimers. However, the information presented herein is based on studies of "Azithromycin" and may not fully represent the specific degradation profile of this compound.

Introduction

Azithromycin is a macrolide antibiotic renowned for its broad spectrum of activity and favorable pharmacokinetic profile.[1] Despite its relative stability, particularly in acidic media compared to erythromycin, Azithromycin is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[2][3] Understanding the degradation pathways and the resulting products is critical for ensuring the quality, safety, and efficacy of Azithromycin formulations. This guide provides a comprehensive overview of the known degradation products and pathways of Azithromycin, supported by quantitative data and detailed experimental protocols.

Key Degradation Pathways and Products

Azithromycin degradation can proceed through several mechanisms depending on the environmental stressor. The primary degradation pathways include hydrolysis of the cladinose sugar, opening of the lactone ring, and oxidation of the amine groups.

Acid-Catalyzed Degradation

In acidic conditions, the primary degradation pathway for Azithromycin is the hydrolysis of the glycosidic bond, leading to the cleavage of the cladinose sugar.[2] This results in the formation of Desosaminylazithromycin. Further degradation can occur with the opening of the lactone ring.

Acid-Catalyzed Degradation Pathway of Azithromycin

Caption: Acid-catalyzed degradation of Azithromycin.

Base-Catalyzed Degradation

Under alkaline conditions, Azithromycin can undergo saponification of the lactone bond, leading to the opening of the macrolide ring.[1]

Oxidative Degradation

Oxidative stress, for instance, in the presence of hydrogen peroxide, can lead to the formation of various degradation products. The primary sites of oxidation are the nitrogen atoms in the azalide ring and the dimethylamino group of the desosamine sugar.[4] This can result in the formation of N-oxides and demethylated derivatives.

Oxidative Degradation Pathway of Azithromycin

Caption: Oxidative degradation pathways of Azithromycin.

Photodegradation

Exposure to UV light can induce complex degradation pathways in Azithromycin. This can involve the cleavage of both the desosamine and cladinose sugars from the lactone ring, followed by further degradation of the aglycone core.[5] The extent of degradation is dependent on the wavelength of light and the pH of the solution.[6][7]

Photodegradation Pathway of Azithromycin

Caption: General photodegradation pathway of Azithromycin.

Quantitative Data on Azithromycin Degradation

The following tables summarize quantitative data from forced degradation studies performed on Azithromycin under various stress conditions.

Table 1: Summary of Acidic Degradation Studies

| Acid | Concentration | Temperature (°C) | Time | % Degradation | Reference |

| Sulfuric Acid | 27 N | 40 | 5 min | ~10% | [1] |

| Sulfuric Acid | 27 N | 40 | 60 min | ~100% | [1] |

| Hydrochloric Acid | - | 60 | 10 min | Unstable | [8] |

| Phosphoric Acid | 0.1 M | 37 | 10 min | ~90% | [9] |

| Phosphoric Acid | 0.05 M | 37 | 10 min | ~90% | [9] |

Table 2: Summary of Alkaline Degradation Studies

| Base | Concentration | Temperature (°C) | Time | % Degradation | Reference |

| Sodium Hydroxide | 0.1 N | 60 | 10 min | Unstable | [8] |

| Sodium Hydroxide | 0.2 N | 60 | 30 min | Significant | [1] |

Table 3: Summary of Oxidative Degradation Studies

| Oxidizing Agent | Concentration | Temperature (°C) | Time | % Degradation | Reference |

| Hydrogen Peroxide | 3% | 60 | 10 hours | Unstable | [8] |

| Hydrogen Peroxide | 0.0005% v/v | 37 | - | Second-order kinetics | [9] |

Table 4: Summary of Photodegradation Studies

| Light Source | pH | Initial Concentration (mg/L) | Time (min) | % Degradation | Reference |

| UV-C (254/185 nm) | 7 | - | 30 | ~100% | [5] |

| UV | 4 | 10 | 120 | 82.6% | [6] |

| UV | 9 | 10 | 120 | Lower than at pH 4 | [6] |

| UV/H₂O₂ | 9 | 1 | 60 | ~100% | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of Azithromycin and its degradation products.

Forced Degradation Protocols

Acid Degradation:

-

Method 1: A working solution of Azithromycin is mixed with 27 N sulfuric acid and heated in a water bath at 40°C. Aliquots are taken at various time intervals (e.g., 0, 10, 15, 20, 25, 30, 35, 40, 45, 50, 55, and 60 minutes) for analysis.[1]

-

Method 2: A 5 mg/mL solution of Azithromycin is incubated in 0.1 M or 0.05 M phosphoric acid at 37°C.[9]

-

Method 3: Azithromycin is exposed to 0.1 N HCl at 60°C for 10 minutes. The solution should be neutralized before injection into an HPLC system.[8]

Alkaline Degradation:

-

Method 1: A working solution of Azithromycin is refluxed with 0.2 N sodium hydroxide in a water bath at 60°C for 30 minutes.[1]

-

Method 2: Azithromycin is exposed to 0.1 N NaOH at 60°C for 10 minutes. The solution should be neutralized before HPLC analysis.[8]

Oxidative Degradation:

-

Method 1: A solution of Azithromycin (e.g., 2 mg/mL) is exposed to 3% hydrogen peroxide at 60°C for 10 hours.[8]

-

Method 2: Oxidation is carried out using 0.0005% v/v H₂O₂ at 37°C, with samples taken at defined intervals for HPLC analysis.[9]

Thermal Degradation:

-

A solution of Azithromycin (e.g., 2 mg/mL) in water is heated in a sand bath at 105°C for 24 hours.[8]

Photolytic Degradation:

-

A solution of Azithromycin (e.g., 2 mg/mL) in water is exposed to sunlight for 1.20 million Lux hours. A control sample is kept in the dark.[8]

-

Alternatively, solutions can be irradiated with a UV-C lamp (254/185 nm).[5]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis of Azithromycin and its degradation products.[8][9][10]

-

Method 1 (Isocratic):

-

Method 2 (Isocratic):

Thin-Layer Chromatography (TLC):

-

Stationary Phase: TLC aluminum plates precoated with silica gel F254.[3]

-

Mobile Phase: Methanol-acetone-ammonia 25% (2+13+0.1, v/v/v).[3]

-

Detection: Densitometric analysis at 483 nm after spraying with sulfuric acid-ethanol (1 + 4, v/v) and heating at 100°C for 5 minutes.[3]

Spectrophotometry:

-

Method: Acidic hydrolysis of Azithromycin with sulfuric acid and monitoring the absorbance of the degradation product at 482 nm.[1][12]

General Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Conclusion

The degradation of Azithromycin is a complex process influenced by a variety of environmental factors. The primary degradation pathways involve hydrolysis of the cladinose moiety in acidic conditions, lactone ring opening in basic media, oxidation of amine functionalities, and photodegradation under UV light. A thorough understanding of these degradation pathways and the resulting products, as outlined in this guide, is essential for the development of stable Azithromycin formulations and for ensuring patient safety. Further research specifically addressing the degradation profile of this compound would be beneficial to fully characterize any potential differences from the more commonly studied Azithromycin A.

References

- 1. pjps.pk [pjps.pk]

- 2. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]

- 5. Photocatalytic Degradation of Azithromycin by Nanostructured TiO2 Film: Kinetics, Degradation Products, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Degradation studies of azithromycin and its spectrophotometric determination in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Azithromycin B using High-Performance Liquid Chromatography with UV Detection

References

- 1. Azithromycin impurity B | 307974-61-4 | FA63630 [biosynth.com]

- 3. academic.oup.com [academic.oup.com]

- 4. LC determination of impurities in azithromycin tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijrpns.com [ijrpns.com]

- 7. japsr.in [japsr.in]

- 8. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpbs.com [ijpbs.com]

Validated RP-HPLC Method for the Determination of Azithromycin and Its Impurities

Application Note and Protocol

This document provides a detailed application note and a comprehensive protocol for the validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Azithromycin and its related impurities in bulk drug and pharmaceutical dosage forms. This method is crucial for quality control in drug development and manufacturing, ensuring the purity, efficacy, and safety of the final product.

Introduction

Azithromycin is a broad-spectrum macrolide antibiotic widely used to treat various bacterial infections.[1] During its synthesis and storage, several related substances and degradation products can emerge as impurities.[1][2] Monitoring and controlling these impurities are critical as they can potentially impact the drug's safety and efficacy.[1][2] Regulatory bodies like the United States Pharmacopeia (USP) provide guidelines for controlling these impurities. This application note describes a robust, stability-indicating RP-HPLC method that has been validated according to the International Council for Harmonisation (ICH) guidelines to separate and quantify Azithromycin and its known impurities.

Experimental Protocol

This section details the materials, instrumentation, and procedures for the validated RP-HPLC method.

Instrumentation and Materials

-

High-Performance Liquid Chromatography (HPLC) System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[3]

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][2][4][5]

-

Reagents and Solvents: HPLC grade acetonitrile, methanol, dibasic sodium phosphate, potassium dihydrogen phosphate, and purified water are necessary.[2] Reference standards for Azithromycin and its known impurities are also required.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation of Azithromycin and its impurities:

| Parameter | Condition |

| Mobile Phase A | 0.01 M Dibasic Sodium Phosphate buffer. |

| Mobile Phase B | Acetonitrile and Methanol (750:250 v/v). |

| Gradient | A gradient program may be necessary for optimal separation of all impurities. Isocratic elution with a mixture of phosphate buffer and methanol (20:80) has also been reported.[3][4][6] |

| Flow Rate | 1.2 mL/minute. |

| Column Temperature | 50°C.[4] |

| Detection Wavelength | 210 nm.[3][4][6] |

| Injection Volume | 20 µL.[4] |

Preparation of Solutions

-

Mobile Phase Preparation:

-

Mobile Phase A: Accurately weigh and dissolve the required amount of dibasic sodium phosphate in HPLC grade water to make a 0.01 M solution. Filter and degas before use.

-

Mobile Phase B: Mix acetonitrile and methanol in the specified ratio. Degas before use.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve an appropriate amount of Azithromycin reference standard in the diluent (a mixture of mobile phase A and B) to obtain a known concentration (e.g., 1.0 mg/mL).[4]

-

Prepare working standard solutions by diluting the stock solution to the desired concentrations for linearity and other validation studies.

-

-

Sample Solution Preparation:

-

For tablets, weigh and finely powder a representative number of tablets.[7]

-

Transfer an amount of powder equivalent to a specific dose of Azithromycin into a volumetric flask.

-

Add the diluent, sonicate to dissolve, and then dilute to the mark.[8]

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Method Validation Summary

The analytical method has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

The method demonstrated excellent specificity. The Azithromycin peak was well-resolved from the peaks of its known impurities and any potential degradation products. Forced degradation studies under acidic, basic, and oxidative conditions showed that the method is stability-indicating, with no interference from degradants.[8][9]

Quantitative Data Summary

The following tables summarize the quantitative data obtained during method validation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (Asymmetry) | Not more than 2.0. | < 1.5 |

| Theoretical Plates | Not less than 2000. | > 3000 |

| Resolution | Not less than 2.0 between adjacent peaks. | > 2.5 |

| %RSD for replicate injections | Not more than 2.0%. | < 1.0% |

Table 2: Linearity, Accuracy, Precision, LOD, and LOQ

| Parameter | Range/Level | Result |

| Linearity (Correlation Coefficient, r²) | 0.3 - 2.0 mg/mL.[4][6] | > 0.999. |

| Accuracy (% Recovery) | 80%, 100%, 120% of test concentration | 98.0% - 102.0%.[4][6] |

| Precision (% RSD) | ||

| - Repeatability (Intra-day) | n=6 | < 2.0% |

| - Intermediate Precision (Inter-day) | n=6 | < 2.0% |

| Limit of Detection (LOD) | - | 0.0005 mg/mL.[3][4][6] |

| Limit of Quantification (LOQ) | - | 0.0008 mg/mL.[3] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Azithromycin impurities using the validated RP-HPLC method.

Caption: Experimental workflow for RP-HPLC analysis of Azithromycin impurities.

Method Validation Process

This diagram outlines the logical relationship between the different stages of the analytical method validation process as per ICH guidelines.

Caption: Logical flow of the analytical method validation process.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and stability-indicating for the determination of Azithromycin and its related impurities. The method has been successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis of Azithromycin in both bulk drug and pharmaceutical formulations. The use of a common UV detector makes this method accessible to most analytical laboratories.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Analysis of azithromycin and its related compounds by RP-HPLC with UV detection. | Semantic Scholar [semanticscholar.org]

- 7. uspnf.com [uspnf.com]

- 8. A Robust Liquid Chromatographic Method for Confirmation of Drug Stability of Azithromycin in Bulk Samples, Tablets and Suspensions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Sensitive and Selective Detection of Azithromycin B (3-Deoxyazithromycin) by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract